molecular formula C14H15N5O3S B14940344 N-(4-acetylphenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

N-(4-acetylphenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B14940344
M. Wt: 333.37 g/mol
InChI Key: UIKFLTITVXVBEO-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Carbamimidamido Group: This can be achieved through the reaction of the thiazole derivative with cyanamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetylphenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of “N-(4-acetylphenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

    Acetylphenyl Derivatives: Compounds with similar acetylphenyl groups, such as acetaminophen (paracetamol).

Uniqueness

“N-(4-acetylphenyl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazole or acetylphenyl derivatives.

Properties

Molecular Formula

C14H15N5O3S

Molecular Weight

333.37 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C14H15N5O3S/c1-7(20)8-2-4-9(5-3-8)17-11(21)6-10-12(22)18-14(23-10)19-13(15)16/h2-5,10H,6H2,1H3,(H,17,21)(H4,15,16,18,19,22)

InChI Key

UIKFLTITVXVBEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N

Origin of Product

United States

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